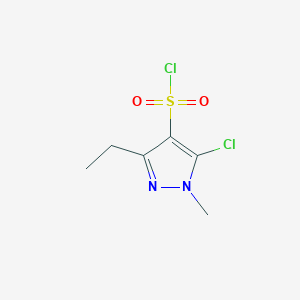![molecular formula C13H15BrO3 B3092276 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226383-83-0](/img/structure/B3092276.png)
2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Übersicht
Beschreibung
“2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid” is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . It is known to be a growth inhibitory substance . It causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .
Synthesis Analysis
The synthesis of this compound or its derivatives involves several steps. For instance, a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen . At least 19 of these hydrazones are known .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C8H7BrO2 . The molecular weight is 215.04 . The InChI string isInChI=1S/C8H7BrO2/c9-7-3-1-6 (2-4-7)5-8 (10)11/h1-4H,5H2, (H,10,11) . Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For example, it can react with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin . It can also undergo reactions to form various hydrazone derivatives .Physical And Chemical Properties Analysis
This compound appears as a white to yellow to light beige crystalline powder . It has a melting point of 114-117 °C . It is soluble in ethanol .Wissenschaftliche Forschungsanwendungen
Extraction Standard
The compound has been used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples . This application is significant in environmental science and waste management, where accurate measurement of such compounds is crucial.
Growth Inhibitory Substance
4-Bromophenylacetic acid, a related compound, is known to be a growth inhibitory substance . This could suggest potential applications in fields like agriculture, where growth inhibitors are used to control the growth of plants, or in medicine, where they can be used to inhibit the growth of certain types of cells or bacteria.
Antimicrobial and Anticancer Activity
Some derivatives of the compound have shown promising results in in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species. They have also demonstrated anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests potential applications in the development of new antimicrobial and anticancer drugs.
Synthesis of Other Compounds
The compound can serve as a starting reagent in the synthesis of other complex compounds. For example, 2-Bromophenylacetic acid, another related compound, has been used in the synthesis of 8-methoxy-2-tetralone and in the preparation of di-and tri-substituted 2-oxopiperazines on solid support .
Conjugation with Aspartic Acid
Plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid . This reaction could have implications in plant biology and biochemistry.
Preparation of Felbinac and Xenbucin
4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin . Both felbinac and xenbucin are non-steroidal anti-inflammatory drugs used for pain relief.
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its growth inhibitory properties and its effects on the transmembrane potential difference of tobacco protoplasts . Additionally, more research could be conducted to explore its potential antimicrobial and antiproliferative properties .
Wirkmechanismus
Target of Action
The primary target of 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins . This suggests that the compound may interact with ion channels or transporters involved in maintaining membrane potential.
Mode of Action
The compound causes a depolarization effect on the transmembrane potential difference of its target cells . This means it disrupts the balance of ions across the cell membrane, altering the electrical charge difference between the inside and outside of the cell. This can affect various cellular processes, including signal transduction and the activity of ion-dependent enzymes.
Result of Action
The compound’s action results in a growth inhibitory effect . By causing depolarization of the transmembrane potential, it may disrupt normal cellular functions and growth processes. This could potentially be leveraged for applications in growth regulation or as a research tool for studying membrane dynamics and ion transport.
Eigenschaften
IUPAC Name |
2-[4-(4-bromophenyl)oxan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-3-1-10(2-4-11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPKEGBGYCDIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



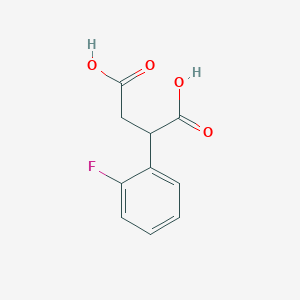

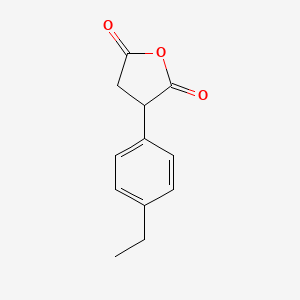
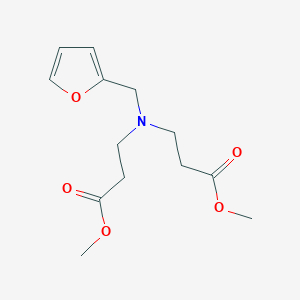
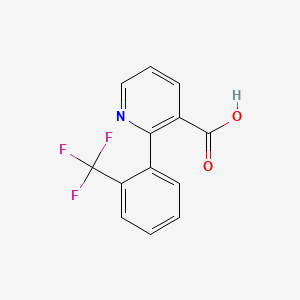
![8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3092219.png)
![2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092230.png)
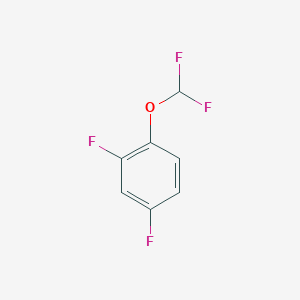
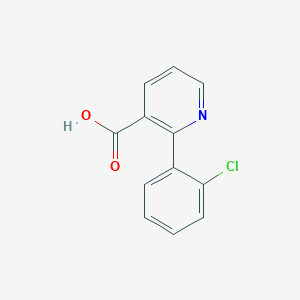
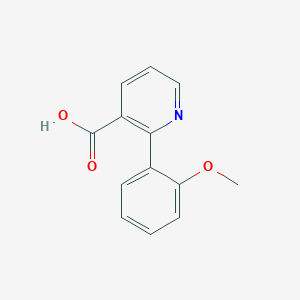
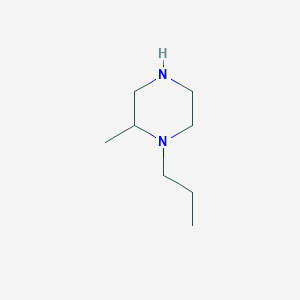
![tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate](/img/structure/B3092268.png)
![2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092270.png)
